An In-depth Technical Guide to 1-Ethyl-4-iodobenzene (CAS: 25309-64-2)
An In-depth Technical Guide to 1-Ethyl-4-iodobenzene (CAS: 25309-64-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-4-iodobenzene is an organoiodine compound that serves as a pivotal building block in modern organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry and materials science, where the iodo-functional group provides a reactive handle for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions—a cornerstone of contemporary drug discovery and development.
Chemical and Physical Properties
1-Ethyl-4-iodobenzene is a colorless to pale yellow liquid under standard conditions.[1][2] It is sensitive to light and should be stored accordingly.[3] Key physical and identifying properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 25309-64-2[4][5][6] |
| Molecular Formula | C₈H₉I[4][5][7] |
| Molecular Weight | 232.06 g/mol [2][4] |
| IUPAC Name | 1-ethyl-4-iodobenzene[2][4] |
| Synonyms | 4-Ethyliodobenzene, p-Ethyliodobenzene, 4-Iodo-1-ethylbenzene[1][3] |
| InChI | InChI=1S/C8H9I/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3[2][4] |
| InChIKey | OOLSRHZMXAYDFB-UHFFFAOYSA-N[2][4] |
| SMILES | CCC1=CC=C(C=C1)I[4][6] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow solid or liquid[1][2] |
| Melting Point | -17 °C[3] |
| Boiling Point | 112-113 °C (at 20 mmHg)[3] |
| Density | 1.6 g/cm³[3] |
| Refractive Index | 1.5905-1.5925[3] |
| Flash Point | 107 °C[3] |
| Solubility | Soluble in organic solvents such as ether and chloroform; insoluble in water.[1] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of 1-Ethyl-4-iodobenzene.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Data available, consistent with the structure of an ethyl-substituted benzene (B151609) ring. |
| ¹³C NMR | Data available, showing characteristic peaks for the aromatic and ethyl carbons. |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns consistent with the molecular formula.[4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for aromatic C-H and C-C stretching, and C-I bond vibrations.[4] |
Synthesis and Experimental Protocols
The synthesis of 1-Ethyl-4-iodobenzene can be achieved through the electrophilic iodination of ethylbenzene (B125841). Below is a representative experimental protocol.
Synthesis of 1-Ethyl-4-iodobenzene via Electrophilic Iodination
This protocol is a generalized procedure for the direct iodination of an activated aromatic ring.
Materials:
-
Ethylbenzene
-
Molecular Iodine (I₂)
-
Nitric Acid (HNO₃) or another suitable oxidizing agent
-
Acetic Acid (AcOH)
-
Ice-cold water
-
Sodium thiosulfate (B1220275) solution
Procedure:
-
In a round-bottom flask, dissolve ethylbenzene in glacial acetic acid.
-
Add molecular iodine to the solution and stir until it is fully dissolved.
-
Cool the flask in an ice bath and slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with deionized water.
-
To remove any unreacted iodine, wash the crude product with a sodium thiosulfate solution until the color of the filtrate is clear.
-
Further purify the product by recrystallization or column chromatography to yield pure 1-Ethyl-4-iodobenzene.
Role in Palladium-Catalyzed Cross-Coupling Reactions
1-Ethyl-4-iodobenzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[8] These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. It is widely used for the synthesis of biaryl compounds, which are common motifs in many pharmaceuticals.[8]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 1-Ethyl-4-iodobenzene (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is a key method for synthesizing arylalkynes.[8]
General Experimental Protocol for Sonogashira Coupling:
-
In a dry Schlenk flask under an inert atmosphere, combine 1-Ethyl-4-iodobenzene (1.0 equivalent), a palladium catalyst like Pd(PPh₃)₂Cl₂ (1-2 mol%), and a copper(I) iodide (CuI) co-catalyst (2-4 mol%).
-
Add an anhydrous, degassed amine base and solvent, such as triethylamine.
-
Add the terminal alkyne (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor by TLC or GC/MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9]
General Experimental Protocol for Heck Reaction:
-
Combine 1-Ethyl-4-iodobenzene (1.0 equivalent), the alkene (1.5 equivalents), a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-5 mol%), and a base (e.g., sodium acetate or triethylamine, 1.2 equivalents) in a suitable solvent like DMF or acetonitrile.
-
Degas the mixture and heat under an inert atmosphere, monitoring the reaction's progress.
-
After completion, cool the mixture, filter, and remove the solvent.
-
Purify the resulting crude product by column chromatography.
Biological and Pharmacological Context
Currently, there is limited publicly available information on the direct biological activity or pharmacological profile of 1-Ethyl-4-iodobenzene. Its primary significance in drug development lies in its role as a versatile synthetic intermediate. The diverse classes of compounds synthesized from 1-Ethyl-4-iodobenzene, such as biaryls, arylalkynes, and stilbenes, are prevalent in a wide range of biologically active molecules, including anti-cancer agents, anti-inflammatory drugs, and antivirals.
The incorporation of the 4-ethylphenyl moiety can influence the pharmacokinetic properties of a drug candidate, potentially affecting its metabolic stability, lipophilicity, and binding affinity to target proteins.
Safety Information
1-Ethyl-4-iodobenzene is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.
Table 4: Hazard and Safety Data
| Hazard Information | Precautionary Measures |
| GHS Pictogram: GHS07 (Exclamation Mark)[2] | P264: Wash hands thoroughly after handling. |
| Signal Word: Warning[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Hazard Statements: | P302+P352: IF ON SKIN: Wash with plenty of water. |
| H315: Causes skin irritation.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319: Causes serious eye irritation.[4] | P332+P313: If skin irritation occurs: Get medical advice/attention. |
| P337+P313: If eye irritation persists: Get medical advice/attention. |
Conclusion
1-Ethyl-4-iodobenzene is a valuable and versatile reagent in organic chemistry. Its well-defined physical and chemical properties, coupled with the high reactivity of its carbon-iodine bond, make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. For researchers and professionals in drug development, 1-Ethyl-4-iodobenzene represents a key building block for the efficient synthesis of complex organic molecules with potential therapeutic applications. Adherence to proper safety protocols is essential when handling this compound.
References
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- 5. 1-Ethyl-4-iodobenzene, 98% | Fisher Scientific [fishersci.ca]
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